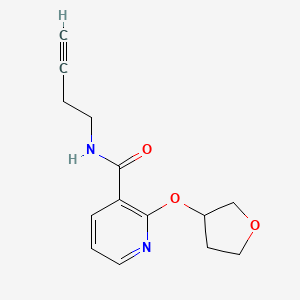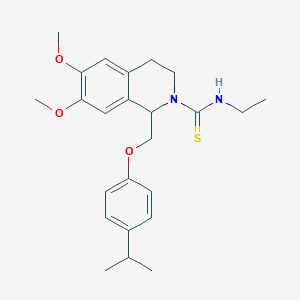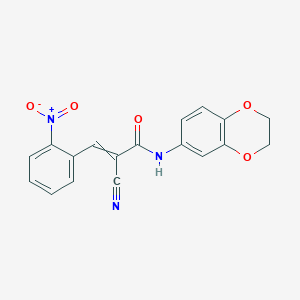
(4-Fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (4-Fluorophenyl)methanesulfonamide and related compounds involves various catalytic and enantioselective methods. For instance, the catalytic enantioselective conjugate addition reaction of fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones has been described, highlighting the utility of chiral bifunctional organocatalysts in achieving high enantioselectivity (Moon et al., 2009). Similarly, iridium-catalyzed regio- and enantioselective allylic alkylation processes have been developed for synthesizing fluorobis(phenylsulfonyl)methylated compounds, demonstrating the potential for creating enantiopure substances (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of N‐(4‐Fluorophenyl)methanesulfonamide has been elucidated, revealing close similarities with other alkyl sulfonanilides. The substitution at the para position (e.g., fluoro, bromo, or nitro groups) does not significantly alter the space group, although it may influence certain geometric parameters. This detailed structural analysis contributes to our understanding of how such modifications can affect the compound's properties and interactions (Gowda et al., 2007).
Chemical Reactions and Properties
Research on this compound and related compounds has extensively covered their chemical reactions. For example, the enantioselective monofluoromethylation reaction, combining fluorobis(phenylsulfonyl)methane chemistry with a Mannich-type reaction, highlights the versatility of these compounds in synthesizing chiral monofluoromethylated compounds (Mizuta et al., 2007).
Physical Properties Analysis
The physical properties of this compound derivatives have been explored through various studies. For instance, the synthesis and crystal structure of related compounds provide insights into their potential applications in creating fluoro-containing materials, based on their strong intermolecular hydrogen bonds and the predictions from electronic structure calculations (Li et al., 2015).
Chemical Properties Analysis
Efficient methodologies for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a reagent demonstrate the chemical versatility and potential for synthesizing a wide range of alpha-substituted fluoroalkane derivatives. These methodologies extend to the synthesis of alpha-fluorovinyl compounds and highlight the synthetic utility of these reagents in organic chemistry (Prakash et al., 2009).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Packing
(B. Gowda, S. Foro, & H. Fuess, 2007) examined the structure of N‐(4‐Fluorophenyl)methanesulfonamide (4FPMSA). Their analysis found that the geometric parameters of 4FPMSA are similar to N-phenylmethanesulfonamide and other alkyl sulfonanilides. They noted the amide hydrogen's position, which could be significant in biological activity, as it is available to receptor molecules.
Inhibitors of 5-Lipoxygenase
Research by (S. Beers et al., 1997) identified compounds including N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide as potent inhibitors of 5-lipoxygenase (5-LO). These compounds demonstrated significant anti-inflammatory activity and dose-dependent inhibition of 5-LO.
Role in Cholesterol Biosynthesis Inhibition
A study by (M. Watanabe et al., 1997) synthesized methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds. They found that these compounds, including those with 4-fluorophenyl, inhibited HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.
Synthesis and Reactivity Studies
(K. Kondo et al., 2000) developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, indicating their potential as N-acylation reagents with good chemoselectivity.
Molecular Geometry and Intermolecular Interactions
Research by (Tanusri Dey et al., 2015) analyzed the crystal structures of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide. They explored intermolecular interactions and molecular geometries, crucial for understanding the compound's potential applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFNZIDBHPXLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)




![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)
![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)

